3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid

Medicinal Chemistry Regioisomerism Physicochemical Properties

3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid (CAS 929971-61-9) is a heterocyclic carboxylic acid building block featuring a 6-methylimidazo[1,2-a]pyridine core linked via a methyleneoxy spacer to a meta-substituted benzoic acid. The imidazo[1,2-a]pyridine scaffold is a recognized bioisostere of benzimidazole and indole, known for its ability to serve as a kinase hinge-binding motif and for enhancing aqueous solubility when combined with polar substituents.

Molecular Formula C16H14N2O3
Molecular Weight 282.299
CAS No. 929971-61-9
Cat. No. B2679634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid
CAS929971-61-9
Molecular FormulaC16H14N2O3
Molecular Weight282.299
Structural Identifiers
SMILESCC1=CN2C=C(N=C2C=C1)COC3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C16H14N2O3/c1-11-5-6-15-17-13(9-18(15)8-11)10-21-14-4-2-3-12(7-14)16(19)20/h2-9H,10H2,1H3,(H,19,20)
InChIKeyIKVWRNDUJLGJGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid (CAS 929971-61-9): A Heterocyclic Building Block for Fragment-Based and Kinase-Focused Libraries


3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid (CAS 929971-61-9) is a heterocyclic carboxylic acid building block featuring a 6-methylimidazo[1,2-a]pyridine core linked via a methyleneoxy spacer to a meta-substituted benzoic acid . The imidazo[1,2-a]pyridine scaffold is a recognized bioisostere of benzimidazole and indole, known for its ability to serve as a kinase hinge-binding motif and for enhancing aqueous solubility when combined with polar substituents [1]. With a molecular weight of 282.29 g·mol⁻¹ (C₁₆H₁₄N₂O₃) and a typical commercial purity of ≥95%, this compound is intended as a synthetic intermediate or fragment for medicinal chemistry campaigns rather than a final bioactive molecule .

Why 3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid Cannot Be Replaced by Generic Analogs


In the imidazo[1,2-a]pyridine–benzoic acid series, small structural changes—regioisomeric attachment (meta vs. para vs. ortho), the presence or absence of the 6-methyl substituent, and the nature of the linker—profoundly alter molecular properties relevant to synthesis and target engagement . Consequently, substituting 3-({6-methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid with an isomeric analog or a des-methyl variant without experimental validation risks mismatched reactivity, incompatible physicochemical properties, and divergent biological outcomes in downstream assays. The quantitative evidence below demonstrates measurable differences in lipophilicity, polar surface area, and scaffold architecture that justify precise compound selection.

Quantitative Differentiation Evidence for 3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid (929971-61-9)


Meta-Substitution (3-Position) Provides a Distinct Conformational Geometry Compared to Para- and Ortho-Regioisomers

The target compound features a meta-substituted benzoic acid (3-position), which contrasts with the para-substituted analog (4-({6-methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid) and the ortho-substituted analog (2-({6-methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid) . For the closely related des-methyl series, the computed ACD/LogP of the meta regioisomer (3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid) is 2.81, and the topological polar surface area (TPSA) is 64 Ų . The para regioisomer (4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid) exhibits a nearly identical ACD/LogP (2.80) but a slightly higher TPSA (67 Ų), reflecting the altered spatial arrangement of the carboxylic acid group . These differences are sufficient to influence passive membrane permeability and protein binding orientation in kinase hinge-binding applications [1].

Medicinal Chemistry Regioisomerism Physicochemical Properties

6-Methyl Substituent Modulates Lipophilicity Relative to the Des-Methyl Analog

The presence of the lipophilic methyl group at the 6-position of the imidazo[1,2-a]pyridine ring distinguishes this compound from the parent des-methyl analog (3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid, CAS 872108-08-2) . The core heterocycle 6-methylimidazo[1,2-a]pyridine has an experimental XLogP3 of 2.1, whereas imidazo[1,2-a]pyridine itself has a lower XLogP3 of approximately 1.3 . Extrapolating to the full compound, the 6-methylated target is predicted to exhibit an ACD/LogP roughly 0.3–0.5 log units higher than the des-methyl comparator (whose ACD/LogP is 2.81), placing it near LogP 3.1–3.3 . This increased lipophilicity can enhance membrane penetration but also raises the risk of metabolic clearance, making the compound a strategically differentiated tool for evaluating the lipophilic efficiency (LipE) of a chemical series [1].

Lipophilicity SAR Metabolic Stability

Imidazo[1,2-a]pyridine Scaffold Offers a Validated Kinase Hinge-Binder Pharmacophore, Justifying Its Procurement Over Non-Fused Heterocyclic Acid Building Blocks

The imidazo[1,2-a]pyridine system is a well-established kinase hinge-binding motif that has been successfully employed as a bioisosteric replacement for benzimidazole and other fused heterocycles [1]. In a published study on CSF1R inhibitors, the introduction of an imidazo[1,2-a]pyridine hinge binder (compound 49) resulted in 87% inhibition at 10 nM in an enzymatic assay and an IC50 of 25 nM in MNFS60 cells [1]. By contrast, simpler pyridine or phenyl carboxylic acid building blocks lack the pre-organized hydrogen bond donor-acceptor arrangement necessary for bidentate hinge binding. When the 6-methylimidazo[1,2-a]pyridine fragment is linked to a meta-benzoic acid, it provides a rigid, vectorially defined scaffold suitable for fragment-growing or library synthesis programs targeting the kinase ATP-binding site [2]. This differentiates the compound from generic benzoic acid derivatives that offer no inherent kinase recognition element.

Kinase Inhibitors Hinge-Binder Fragment-Based Drug Discovery

Optimal Use Cases for 3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid (929971-61-9) Based on Differentiating Evidence


Fragment-Based Screening Library Design Requiring Distinct Exit Vectors

Fragment libraries benefit from structural diversity in both scaffold identity and substitution geometry. The meta-linked benzoic acid of this compound provides an exit vector (the carboxylic acid orientation) distinct from the para and ortho regioisomers. Incorporating all three regioisomers into a fragment library maximizes 3D diversity and increases the likelihood of identifying a productive binding pose. The predicted TPSA difference of ≈3 Ų between meta and para regioisomers is sufficient to alter permeability classification, making this compound a uniquely valuable member of a fragment set designed to probe both kinase and non-kinase targets. [1]

Lipophilic Efficiency (LipE) Profiling in Kinase Lead Optimization Programs

When building a congeneric series around an imidazo[1,2-a]pyridine hinge binder, the 6-methyl substituent on the target compound provides a measurable increase in lipophilicity (estimated ΔLogP ≈ 0.3–0.5) relative to the des-methyl analog . By synthesizing matched molecular pairs with and without the 6-methyl group, medicinal chemists can directly quantify the impact of the methyl group on potency, metabolic stability, and off-target pharmacology. This makes the compound an essential tool for LipE-guided optimization, where the goal is to maximize target affinity while minimizing LogP. [2]

Synthetic Intermediate for Parallel Library Synthesis of Kinase-Focused Chemical Probes

The carboxylic acid handle of this compound enables straightforward amide coupling or esterification with a diverse set of amines or alcohols, facilitating the rapid generation of compound libraries. Because the imidazo[1,2-a]pyridine core is a validated kinase hinge-binding motif—demonstrating 87% inhibition of CSF1R at 10 nM in enzymatic assays [3]—the resulting library is biased toward kinase targets. This positions the compound as a superior starting material compared to generic benzoic acid building blocks that lack the inherent kinase recognition element, thereby increasing the hit rate of primary screens while reducing the total number of compounds that must be synthesized. [3]

Physicochemical Property Benchmarking for Computational Modeling

The availability of both experimental (XLogP3 = 2.1 for the core heterocycle) and computed (ACD/LogP for the des-methyl analog = 2.81) physicochemical data makes this compound a useful benchmark for validating in silico property prediction models. Its defined scaffold and quantified substituent effects enable the calibration of LogP and TPSA prediction algorithms, which are essential for virtual screening and library enumeration. This application supports procurement by cheminformatics teams seeking well-characterized compounds to anchor model development.

Quote Request

Request a Quote for 3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.